molecular formula C22H19N5O2S2 B2444456 N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1170646-25-9

N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2444456
CAS No.: 1170646-25-9
M. Wt: 449.55
InChI Key: RYRCBGJZIGGHMG-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties and have been used in the synthesis of various drugs .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of acetylpyridine with thiophene carboxaldehyde, which is then reacted with thiourea to obtain a pyrimidinthiol derivative . This derivative can then be reacted with hydrazine hydrate to afford a 2-hydrazinylpyrimidine derivative .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical and Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis Techniques and Derivative Formation

The compound of interest, through various synthesis techniques, has been used to create a diverse range of derivatives. For instance, Basavarajaiah and Mruthyunjayaswamy (2008) detailed the synthesis of 3-methyl-N-(4-substituted-1'3'-thiazol-2'-yl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxamides and related compounds, showcasing the chemical versatility of related structures (Basavarajaiah & Mruthyunjayaswamy, 2008).

Crystal Structure and Molecular Interaction

Prabhuswamy et al. (2016) synthesized a similar compound and performed single crystal X-ray diffraction studies to understand its crystal and molecular structure, which is critical for comprehending how such compounds interact at the molecular level (Prabhuswamy et al., 2016).

Stereochemical Investigations

The study of stereochemical properties is crucial for understanding the behavior of compounds in biological systems. Demir-Ordu et al. (2015) conducted stereochemical investigations on diastereomeric compounds related to the chemical structure , which helps in understanding the biological activity and interaction of these compounds (Demir-Ordu et al., 2015).

Antimicrobial and Antifungal Activities

Antimicrobial Activity

The antimicrobial potential of derivatives of the compound has been explored in various studies. Gomha, Edrees, and Altalbawy (2016) synthesized derivatives incorporating the thiophene moiety and evaluated their activity against hepatocellular carcinoma cell lines, showcasing the potential therapeutic applications of these compounds (Gomha, Edrees, & Altalbawy, 2016).

Antifungal Activity

Similarly, Du et al. (2015) synthesized a series of compounds with notable antifungal activity, highlighting the potential of these compounds in treating fungal infections (Du et al., 2015).

Enzyme Inhibitory Activities and Molecular Docking

Enzyme Inhibition for Therapeutic Targets

Cetin et al. (2021) designed and evaluated derivatives for their enzyme inhibitory activities against key enzymes. Such studies are crucial for drug development, as they provide insights into how these compounds can be used to modulate biological pathways (Cetin et al., 2021).

Molecular Docking for Drug Design

Understanding the interaction between these compounds and biological targets is crucial for drug design. Gein et al. (2019) synthesized compounds and performed molecular docking studies to understand how these compounds interact with biological targets, aiding in the design of potent therapeutic agents (Gein et al., 2019).

Mechanism of Action

While the specific mechanism of action for this compound is not available, thiophene derivatives have been reported to have various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The goal is to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S2/c1-14-10-19(27(25-14)22-23-17(13-31-22)18-8-5-9-30-18)24-21(29)15-11-20(28)26(12-15)16-6-3-2-4-7-16/h2-10,13,15H,11-12H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRCBGJZIGGHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C4=NC(=CS4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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